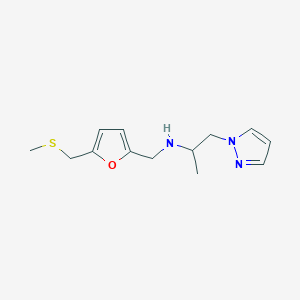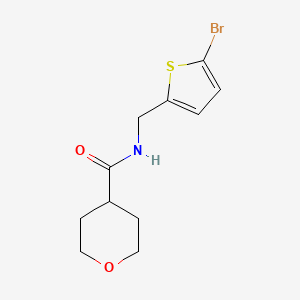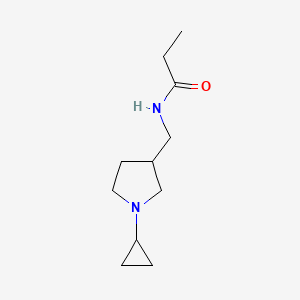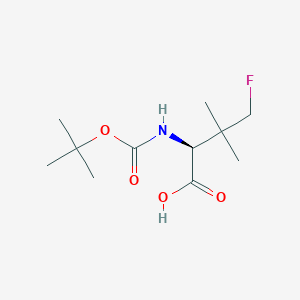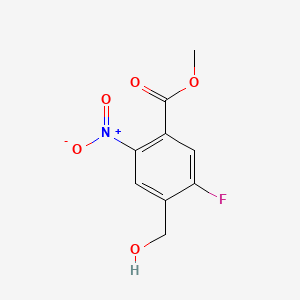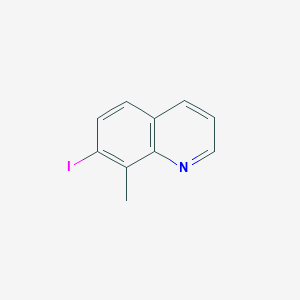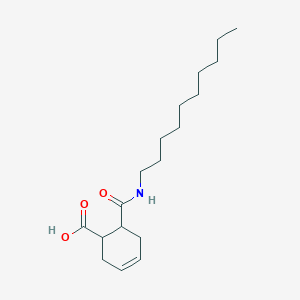
6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure that combines a cyclohexene ring with a decylcarbamoyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.
Decylcarbamoylation: The carboxylic acid group is reacted with decyl isocyanate under controlled conditions to form the decylcarbamoyl derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the decylcarbamoylation reaction.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification: Industrial purification methods, including distillation and large-scale chromatography, are employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or aldehydes.
Reduction: Can result in the formation of alcohols or alkanes.
Substitution: Can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: The parent compound without the decylcarbamoyl group.
Decylcarbamoyl derivatives: Other compounds with different core structures but similar decylcarbamoyl functional groups.
Uniqueness
6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of a cyclohexene ring and a decylcarbamoyl group, which imparts distinct chemical and physical properties compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H31NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
6-(decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(21)22/h9-10,15-16H,2-8,11-14H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
SFCPYHBOKROMKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)C1CC=CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)

![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
